(S)-3-(Hydroxymethyl)cyclopentanone
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Overview
Description
(S)-3-(Hydroxymethyl)cyclopentanone is an organic compound with a cyclopentanone ring substituted with a hydroxymethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (S)-3-(Hydroxymethyl)cyclopentanone involves the Morita-Baylis-Hillman reaction. This reaction uses 2-cyclopenten-1-one and formalin in the presence of a catalyst such as tributylphosphine or dimethylphenylphosphine. The reaction is carried out in a suitable solvent system, and the product is obtained in excellent yield .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic hydrogenation of furfural derivatives. The process uses heterogeneous catalysts, such as those based on noble metals (e.g., Pt, Pd, Ru) or non-noble metals (e.g., Ni, Cu, Co), under specific reaction conditions including solvent, pressure, and temperature .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Hydroxymethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)cyclopentanone.
Reduction: Formation of 3-(hydroxymethyl)cyclopentanol.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
(S)-3-(Hydroxymethyl)cyclopentanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Hydroxymethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. For example, in catalytic hydrogenation reactions, the compound undergoes adsorption on the catalyst surface, followed by hydrogen transfer and reduction processes. The efficiency of these reactions depends on the nature of the catalyst and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A cyclic ketone with a five-membered ring, used in various organic synthesis reactions.
2-(Hydroxymethyl)cyclopentanone: Similar structure but with the hydroxymethyl group at the second position.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a precursor in biorefinery processes.
Uniqueness
(S)-3-(Hydroxymethyl)cyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its structure allows for selective functionalization and diverse chemical transformations, making it valuable in synthetic and industrial chemistry.
Properties
IUPAC Name |
(3S)-3-(hydroxymethyl)cyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJASYMJNCZKF-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the primary synthetic routes to obtaining 3-(hydroxymethyl)cyclopentanone from biomass-derived sources?
A1: 3-(Hydroxymethyl)cyclopentanone (HCPN) can be derived from biomass using furfural (FF) or 5-(hydroxymethyl)furfural (HMF) as starting materials. The most common method involves a catalytic hydrogenative ring rearrangement reaction. [, , , ] For example, using a Nickel/Alumina catalyst in water, HMF can be converted to HCPN. [, ] This reaction's selectivity towards HCPN is temperature-dependent, with higher temperatures favoring its formation.
Q2: How does the choice of catalyst influence the synthesis of HCPN?
A2: The choice of catalyst significantly impacts the yield and selectivity of HCPN production. Studies have shown that catalysts like Ni/Alumina [, ] and Pd/Pyrochlore with oxygen vacancies [] are effective for the hydrogenative ring rearrangement of furanic aldehydes to HCPN. The catalyst's properties, such as metal content, Lewis acidity, and metal-support interaction, can significantly influence the reaction pathway and product distribution. [] For example, Pd/La2Ti2O7 favors cyclopentanone production, while Pd/La2Ce2O7 promotes tetrahydrofuran alcohols. []
Q3: What are the challenges associated with the catalytic conversion of biomass-derived furanic aldehydes to HCPN?
A3: While promising, the catalytic conversion of FF and HMF to HCPN faces challenges:
- Selectivity: Achieving high selectivity towards HCPN can be challenging due to the possibility of competing reactions, such as complete hydrogenation to tetrahydrofuran-2,5-diyldimethanol. [, ]
Q4: Are there alternative synthetic routes to HCPN beyond those using biomass-derived starting materials?
A4: Yes, alternative synthetic approaches exist. One such method utilizes a sequential [2+2] photocycloaddition and rearrangement reaction to synthesize 2,2-dimethyl-3-hydroxymethyl cyclopentanone, a key intermediate in the synthesis of the pheromone planococcyl acetate. []
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